

# 5-Iodo-2,3-dimethoxypyridine chemical properties

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## Compound of Interest

Compound Name: 5-Iodo-2,3-dimethoxypyridine

Cat. No.: B3022012

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An In-depth Technical Guide to **5-Iodo-2,3-dimethoxypyridine**

## Introduction

**5-Iodo-2,3-dimethoxypyridine** is a halogenated, multifunctional pyridine derivative that serves as a crucial building block in modern organic synthesis. Identified by its CAS Number 1138444-04-8, this compound belongs to the family of halogenated heterocycles.<sup>[1]</sup> Its strategic importance lies in the unique arrangement of its functional groups: a reactive iodine atom, two electron-donating methoxy groups, and a pyridine nitrogen atom. This configuration provides multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision. Consequently, it is a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals, where the pyridine scaffold is a common and effective motif.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

## Physicochemical and Spectroscopic Properties

The intrinsic properties of **5-Iodo-2,3-dimethoxypyridine** define its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical identifiers is presented below.

## Core Chemical Properties

Property	Value	Source
CAS Number	1138444-04-8	[1][4][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> INO <sub>2</sub>	[1][4]
Molecular Weight	265.05 g/mol	[1][4]
Appearance	Solid	
Storage	Room temperature, in a dry, cool, well-ventilated place	[1][6]
SMILES String	COc1cc(I)cnc1OC	
InChI	1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3	

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of **5-Iodo-2,3-dimethoxypyridine**.<sup>[7]</sup> While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be predicted based on its molecular structure.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
  - A singlet corresponding to the three protons of the C2-methoxy group.
  - A second, distinct singlet for the three protons of the C3-methoxy group.
  - A doublet for the aromatic proton at the C4 position, coupled to the C6 proton.
  - A doublet for the aromatic proton at the C6 position, coupled to the C4 proton. The electron-donating methoxy groups and the electronegative iodine atom will influence the precise chemical shifts of these aromatic protons.<sup>[8]</sup>
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule: five for the pyridine ring and two for the methoxy groups.

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.<sup>[9]</sup> Key absorption bands would include:
  - ~3000-3100  $\text{cm}^{-1}$ : Aromatic C-H stretching.
  - ~2850-2950  $\text{cm}^{-1}$ : Aliphatic C-H stretching from the methoxy groups.
  - ~1550-1600  $\text{cm}^{-1}$ : C=C and C=N stretching vibrations characteristic of the pyridine ring.
  - ~1050-1250  $\text{cm}^{-1}$ : Strong C-O stretching from the two ether linkages.
  - Below 600  $\text{cm}^{-1}$ : C-I stretching vibration.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  ratio corresponding to the molecular weight (265.05). Common fragmentation pathways may include the loss of methyl radicals ( $\bullet\text{CH}_3$ ), methoxy radicals ( $\bullet\text{OCH}_3$ ), or the iodine atom.

## Synthesis and Reactivity

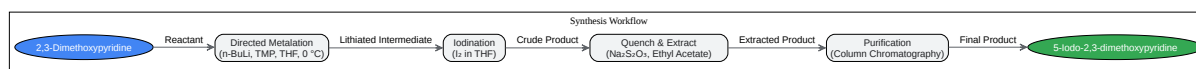
### Synthetic Pathways

The synthesis of **5-Iodo-2,3-dimethoxypyridine** typically involves the selective iodination of the 2,3-dimethoxypyridine precursor. While a specific documented procedure for this exact molecule is not publicly detailed, a general and highly effective method for the regioselective iodination of substituted pyridines involves directed metalation followed by quenching with an iodine source.<sup>[10]</sup>

#### Hypothetical Synthetic Protocol:

- Lithiation: A strong base, such as n-butyllithium (n-BuLi) in the presence of a directing agent like 2,2,6,6-tetramethylpiperidine (TMP), is used to deprotonate the pyridine ring. The methoxy groups direct the deprotonation to the C5 position. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
- Iodination: A solution of iodine ( $\text{I}_2$ ) in THF is added to the lithiated intermediate. The iodine acts as an electrophile, substituting the lithium atom to form the C-I bond.

- **Quenching and Work-up:** The reaction is quenched by adding an aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to consume any excess iodine.
- **Extraction and Purification:** The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The final product is purified using column chromatography on silica gel.



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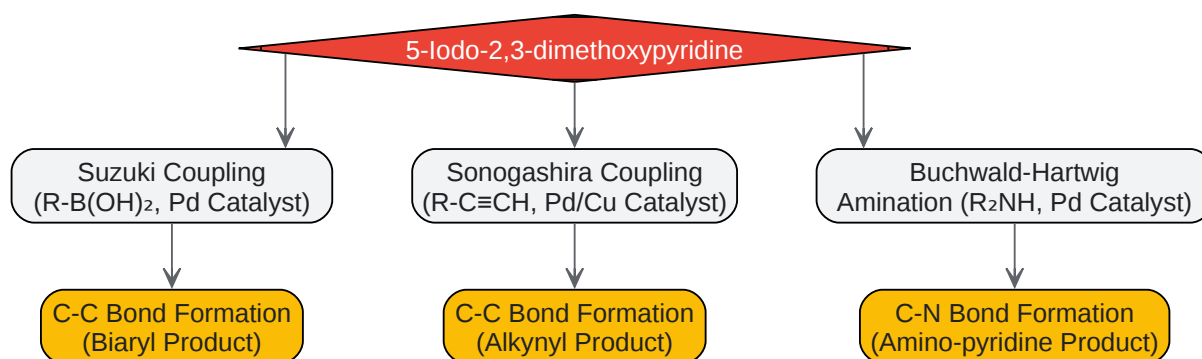
Caption: Synthetic workflow for **5-Iodo-2,3-dimethoxyppyridine**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Iodo-2,3-dimethoxyppyridine** is dominated by the carbon-iodine bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile leaving group, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

- **Suzuki Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{K}_2\text{CO}_3$ ) to form C-C bonds. This is a cornerstone reaction for creating biaryl structures.
- **Sonogashira Coupling:** Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl groups, forming  $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$  bonds.
- **Buchwald-Hartwig Amination:** Palladium-catalyzed reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.
- **Heck Coupling:** Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The pyridine nitrogen can also participate in reactions such as N-alkylation or N-oxidation, while the methoxy groups modulate the electron density of the ring, influencing the rate and outcome of electrophilic or nucleophilic substitution reactions.



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Caption: Key cross-coupling reactions of **5-Iodo-2,3-dimethoxypyridine**.

## Applications in Drug Discovery and Development

Halogenated pyridines are indispensable tools in medicinal chemistry.[2] **5-Iodo-2,3-dimethoxypyridine** is particularly valuable due to its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of compound libraries for screening.

- **Scaffold for Bioactive Molecules:** The dimethoxypyridine core is present in numerous biologically active compounds. This reagent allows for the late-stage introduction of this scaffold or its further elaboration into more complex structures.
- **Fragment-Based Drug Discovery (FBDD):** In FBDD, small, well-characterized molecules ("fragments") are used to probe the binding sites of biological targets.[11] **5-Iodo-2,3-dimethoxypyridine** is an ideal fragment, offering a rigid, three-dimensional structure with a reactive handle (the iodine atom) for linking to other fragments or for covalent inhibitor design.[11]

- **Lead Optimization:** During lead optimization, the methoxy groups can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. The iodine atom provides a reliable point for chemical modification to explore the structure-activity relationship (SAR) and improve potency and selectivity.[12][13]

## Safety and Handling

As with all laboratory chemicals, **5-Iodo-2,3-dimethoxypyridine** must be handled with appropriate care.

- **Hazard Classification:** The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4]
- **GHS Pictogram:** GHS07 (Exclamation Mark).[4]
- **Signal Word:** Warning.[4]
- **Hazard Statement:** H302: Harmful if swallowed.[4]
- **Precautionary Measures:**
  - **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][14] Avoid formation of dust and aerosols.
  - **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials.[6]
  - **First Aid:** In case of skin contact, wash off with soap and plenty of water.[6][14] For eye contact, rinse cautiously with water for several minutes.[6][14] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[14]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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